molecular formula C18H26ClNO B5168589 2-[(benzylamino)methyl]-2-adamantanol hydrochloride

2-[(benzylamino)methyl]-2-adamantanol hydrochloride

Cat. No.: B5168589
M. Wt: 307.9 g/mol
InChI Key: BMVNMRQFOLPLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzylamino)methyl]-2-adamantanol hydrochloride is a chemical compound that has been widely studied for its various applications in scientific research. It is a hydrochloride salt of 2-[(Benzylamino)methyl]-2-adamantanol, which is a derivative of adamantane. This compound is used in various fields of research, such as pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

2-[(Benzylamino)methyl]-2-adamantanol hydrochloride has been extensively studied for its various applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system. This property makes it a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have anticancer activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function. The compound also inhibits the replication of herpes simplex virus by interfering with the viral DNA synthesis. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In the case of Alzheimer's disease, the compound can improve cognitive function by increasing the levels of acetylcholine in the nervous system. In the case of herpes simplex virus, the compound inhibits the replication of the virus, leading to a reduction in the severity of symptoms. In the case of cancer, the compound induces apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride in lab experiments include its potent inhibitory activity against acetylcholinesterase, antiviral activity against herpes simplex virus, and anticancer activity against various cancer cell lines. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride. One potential direction is the development of the compound as a therapeutic agent for Alzheimer's disease. Another potential direction is the development of the compound as an antiviral agent for the treatment of herpes simplex virus infections. Additionally, further research is needed to determine the safety and efficacy of the compound for use in cancer treatment. Finally, the development of new synthetic methods for the compound may lead to improvements in its purity and potency.

Synthesis Methods

The synthesis of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the reaction of 2-adamantanone with benzylamine in the presence of sodium borohydride. The reaction yields 2-[(Benzylamino)methyl]-2-adamantanol, which is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The purity of the compound can be improved by recrystallization.

Properties

IUPAC Name

2-[(benzylamino)methyl]adamantan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c20-18(12-19-11-13-4-2-1-3-5-13)16-7-14-6-15(9-16)10-17(18)8-14;/h1-5,14-17,19-20H,6-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNMRQFOLPLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CNCC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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